3a,4,7,7a-Tetrahydro-2-methoxy-4,7-epoxy-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-METHOXY-10-OXA-4-AZA-TRICYCLO(5.2.1.0(2,6))DEC-8-ENE-3,5-DIONE is a complex organic compound with the molecular formula C9H11NO5 . This compound is part of a class of chemicals known for their unique tricyclic structure, which includes an oxatricyclo and azatricyclo framework. It is often used in early discovery research due to its rare and unique chemical properties .
Vorbereitungsmethoden
The synthesis of 4-METHOXY-10-OXA-4-AZA-TRICYCLO(5.2.1.0(2,6))DEC-8-ENE-3,5-DIONE involves multiple steps, typically starting with the formation of the tricyclic core. This can be achieved through a series of cyclization reactions. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the tricyclic structure .
Analyse Chemischer Reaktionen
4-METHOXY-10-OXA-4-AZA-TRICYCLO(5.2.1.0(2,6))DEC-8-ENE-3,5-DIONE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the tricyclic core or the methoxy group .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications, particularly in the fields of chemistry and biology. It has been studied for its potential neuroprotective effects, as it can modulate NMDA receptors and voltage-gated calcium channels . This makes it a candidate for research into neurodegenerative disorders. Additionally, its unique structure allows it to be used as a building block in the synthesis of more complex molecules .
Wirkmechanismus
The mechanism of action of 4-METHOXY-10-OXA-4-AZA-TRICYCLO(5.2.1.0(2,6))DEC-8-ENE-3,5-DIONE involves its interaction with NMDA receptors and voltage-gated calcium channels . By modulating these molecular targets, the compound can attenuate neurotoxicity and inhibit calcium influx, which are critical pathways in neuroprotection . Molecular docking studies have shown that the compound can bind to the NMDA receptor in a manner similar to known neuroprotective agents .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-METHOXY-10-OXA-4-AZA-TRICYCLO(5.2.1.0(2,6))DEC-8-ENE-3,5-DIONE include other tricyclic compounds with oxatricyclo and azatricyclo frameworks. Examples include 4-(2-CL-PHENYL)-1-METHYL-10-OXA-4-AZA-TRICYCLO(5.2.1.0(2,6))DEC-8-ENE-3,5-DIONE and 4-(2-METHOXY-PHENYL)-4-AZA-TRICYCLO(5.2.1.0(2,6))DEC-8-ENE-3,5-DIONE . These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity .
Eigenschaften
CAS-Nummer |
32487-81-3 |
---|---|
Molekularformel |
C9H9NO4 |
Molekulargewicht |
195.17 g/mol |
IUPAC-Name |
2-methoxy-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione |
InChI |
InChI=1S/C9H9NO4/c1-13-10-8(11)6-4-2-3-5(14-4)7(6)9(10)12/h2-7H,1H3 |
InChI-Schlüssel |
KBKABFPEBVAROK-UHFFFAOYSA-N |
Kanonische SMILES |
CON1C(=O)C2C3C=CC(C2C1=O)O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.